molecular formula C11H15ClN2O B1379160 3-amino-5-(propan-2-yl)-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1461705-90-7

3-amino-5-(propan-2-yl)-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No. B1379160
CAS RN: 1461705-90-7
M. Wt: 226.7 g/mol
InChI Key: UNHJZDZIXBSZMY-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

There are various strategies for the synthesis of imidazole derivatives . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions. For example, the Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antimicrobial Activity

A study by Radhakrishnan, Balakrishnan, and Selvaraj (2020) examined the antimicrobial activity of Schiff bases derived from Tryptophan, which includes compounds related to 3-amino-5-(propan-2-yl)-2,3-dihydro-1H-indol-2-one hydrochloride. These compounds displayed remarkable antimicrobial properties, suggesting potential applications in combating microbial infections (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Antifungal Evaluation

Research conducted by Guillon et al. (2011) focused on the antifungal efficacy of indol-3-ylmethylamino derivatives, including those related to the specified compound. The study found that most of these compounds exhibited antifungal activity against Candida albicans, indicating their potential use in antifungal therapies (Guillon, Logé, Pagniez, Ferchaud-Roucher, Duflos, Picot, & Pape, 2011).

Multicomponent Synthesis in Aqueous Medium

A study by Fatma et al. (2014) reported the synthesis of 2-amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles, related to the target compound, in an aqueous micellar medium. This synthesis method suggests environmentally friendly and efficient production approaches for such compounds (Fatma, Singh, Ankit, Mishra, Singh, & Singh, 2014).

Corrosion Inhibition

Vikneshvaran and Velmathi (2019) explored Schiff bases derived from L-Tryptophan, closely related to the target compound, as corrosion inhibitors. The study found that these compounds effectively inhibited corrosion of carbon steel in acidic environments, indicating potential applications in material protection (Vikneshvaran & Velmathi, 2019).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their structure and the biological system they interact with .

Safety and Hazards

The safety and hazards of imidazole derivatives can vary widely depending on their specific structure. It’s important to refer to the specific safety data sheet (SDS) for each compound .

Future Directions

Imidazole derivatives show a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research may focus on designing and developing new imidazole derivatives with improved properties and activities .

properties

IUPAC Name

3-amino-5-propan-2-yl-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-6(2)7-3-4-9-8(5-7)10(12)11(14)13-9;/h3-6,10H,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHJZDZIXBSZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(=O)C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1461705-90-7
Record name 2H-Indol-2-one, 3-amino-1,3-dihydro-5-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461705-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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